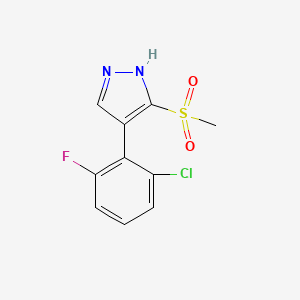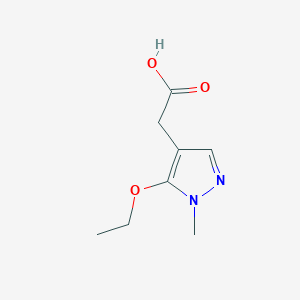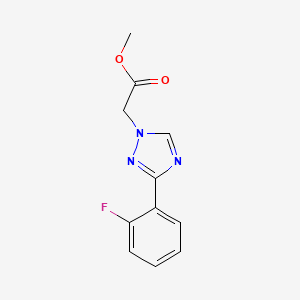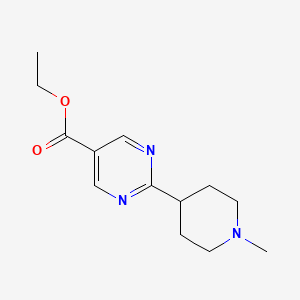
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with a 2-chloro-6-fluorophenyl group and a methylsulfonyl group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 2-chloro-6-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable precursor, such as 2-chloro-6-fluorobenzene, is reacted with the pyrazole intermediate.
Addition of the methylsulfonyl group: This can be accomplished through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the substituents.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Modified pyrazole derivatives.
Substitution: Various substituted phenyl-pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methylpyrimidine
- **1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-4-methylpiperazine
Uniqueness
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its combination of a chloro and fluoro substituent on the phenyl ring, along with a methylsulfonyl group, makes it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H8ClFN2O2S |
|---|---|
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
4-(2-chloro-6-fluorophenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H8ClFN2O2S/c1-17(15,16)10-6(5-13-14-10)9-7(11)3-2-4-8(9)12/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
MOOTVIDGHISPDI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=NN1)C2=C(C=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)


![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)
![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)





![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B11789715.png)


